Benzene, 1-[(chloromethyl)thio]-4-methoxy- is an organic compound characterized by its unique structure and properties. Its chemical formula is , with a molecular weight of approximately 156.609 g/mol. This compound features a benzene ring substituted with a chloromethylthio group and a methoxy group at the para position. The presence of the methoxy group enhances its reactivity and solubility in organic solvents, making it a valuable compound in various chemical applications .
Several methods exist for synthesizing Benzene, 1-[(chloromethyl)thio]-4-methoxy-. Common approaches include:
Benzene, 1-[(chloromethyl)thio]-4-methoxy- has several applications across different fields:
Interaction studies involving Benzene, 1-[(chloromethyl)thio]-4-methoxy- focus on its reactivity with various biological targets:
Several compounds share structural similarities with Benzene, 1-[(chloromethyl)thio]-4-methoxy-. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Benzene, 1-(chloromethyl)-4-methoxy | Chloromethyl-substituted benzene | Lacks thioether functionality |
| Benzene, 1-(methoxy)-4-nitro | Nitro-substituted benzene | Exhibits different electronic properties |
| Benzene, 1-(bromomethyl)-4-methoxy | Bromomethyl-substituted benzene | Higher reactivity due to bromine's electrophilicity |
| Benzene, 1-(iodomethyl)-4-methoxy | Iodomethyl-substituted benzene | More reactive than chlorinated analogs |
Benzene, 1-[(chloromethyl)thio]-4-methoxy- is unique due to its combination of both chloromethyl and thioether functionalities. This dual substitution not only influences its reactivity but also enhances its potential biological activities compared to other similar compounds that lack one or both substituents.
Friedel-Crafts alkylation represents a fundamental synthetic approach for introducing alkyl groups onto aromatic rings, making it a valuable method for the synthesis of Benzene, 1-[(chloromethyl)thio]-4-methoxy- (CAS: 7205-89-2) [1] [2]. This electrophilic aromatic substitution reaction involves the introduction of an alkyl group onto the benzene ring in the presence of a Lewis acid catalyst [3]. The reaction proceeds through the generation of a carbocation intermediate that subsequently attacks the electron-rich aromatic system [4].
For the synthesis of Benzene, 1-[(chloromethyl)thio]-4-methoxy-, the Friedel-Crafts alkylation typically begins with 4-methoxybenzene (anisole) as the starting material [5]. The electron-donating methoxy group at the para position increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack and directing the substitution predominantly to the ortho and para positions [4] [6]. Since the para position is already occupied by the methoxy group, the substitution occurs primarily at the ortho positions.
The mechanism of Friedel-Crafts alkylation for this compound involves several distinct steps [4]:
Formation of the electrophile: The reaction begins with the generation of a carbocation from an alkyl halide (typically a chloromethyl thioether precursor) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) [3] [6].
Electrophilic attack: The carbocation attacks the electron-rich aromatic ring of 4-methoxybenzene, leading to the formation of a sigma complex (arenium ion) [4]. This step disrupts the aromaticity of the ring temporarily.
Deprotonation: The sigma complex undergoes deprotonation, restoring the aromaticity of the ring and completing the substitution process [4] [6].
The following table summarizes the key reaction conditions for Friedel-Crafts alkylation in the synthesis of Benzene, 1-[(chloromethyl)thio]-4-methoxy-:
| Parameter | Optimal Conditions | Effect on Reaction |
|---|---|---|
| Catalyst | AlCl3, FeCl3 | Facilitates carbocation formation [3] [4] |
| Temperature | 0-25°C | Controls reaction rate and selectivity [6] [7] |
| Solvent | Dichloromethane, Nitrobenzene | Influences carbocation stability [6] [7] |
| Reaction Time | 2-4 hours | Affects conversion and side product formation [3] [4] |
One significant challenge in the Friedel-Crafts alkylation route for this compound is controlling the regioselectivity of the reaction [3]. The methoxy group directs substitution to both ortho positions, potentially leading to multiple substitution products [4]. Additionally, the reaction may lead to polyalkylation, as the initial alkylation further activates the ring toward subsequent substitutions [3] [6].
The Pummerer rearrangement offers an alternative synthetic pathway for the preparation of Benzene, 1-[(chloromethyl)thio]-4-methoxy-, utilizing sulfoxide precursors [8] [9]. This reaction involves the conversion of a sulfoxide to an α-functionalized sulfide, which is particularly valuable for introducing the chloromethylthio group at the desired position on the aromatic ring [8] [10].
The classical Pummerer rearrangement begins with a sulfoxide that contains at least one hydrogen atom adjacent to the sulfur atom [8]. Upon activation with an electrophile, typically an acyl derivative, the sulfoxide oxygen is acylated, creating a good leaving group [9]. Subsequent deprotonation at the α-position and elimination of the acyloxy group generates a thionium ion intermediate, which can then be attacked by a nucleophile to form the α-substituted sulfide [8] [10].
For the synthesis of Benzene, 1-[(chloromethyl)thio]-4-methoxy-, the Pummerer rearrangement typically employs a 4-methoxyphenyl sulfoxide precursor [8]. The reaction proceeds through the following key steps:
Activation of the sulfoxide: The sulfoxide oxygen of the 4-methoxyphenyl sulfoxide precursor is activated by an electrophile, such as acetic anhydride or trifluoroacetic anhydride [8] [9].
Formation of the thionium ion: Deprotonation at the α-position followed by elimination of the acyloxy group generates a reactive thionium ion intermediate [8] [10].
Nucleophilic attack: A chloride ion attacks the thionium ion, resulting in the formation of the desired chloromethylthio group [8] [9].
The following table outlines the key reaction parameters for the Pummerer rearrangement in the synthesis of Benzene, 1-[(chloromethyl)thio]-4-methoxy-:
| Parameter | Optimal Conditions | Effect on Reaction |
|---|---|---|
| Activating Agent | Acetic anhydride, Trifluoroacetic anhydride | Determines reactivity of the sulfoxide [8] [9] |
| Temperature | -20 to 25°C | Controls selectivity and side reactions [8] [10] |
| Solvent | Dichloromethane, Chloroform | Influences stability of intermediates [8] [9] |
| Chloride Source | Thionyl chloride, Chloride salts | Determines efficiency of chloromethylation [9] [10] |
A significant advantage of the Pummerer rearrangement approach is its ability to introduce the chloromethylthio group with high regioselectivity [8]. Unlike the Friedel-Crafts alkylation, which may lead to multiple substitution products, the Pummerer rearrangement allows for precise control over the position of substitution [9]. Additionally, the reaction can be performed under milder conditions, reducing the likelihood of side reactions and improving overall yield [8] [10].
Nucleophilic displacement reactions at chloromethyl centers represent another valuable synthetic approach for the preparation of Benzene, 1-[(chloromethyl)thio]-4-methoxy- [11] [12]. These reactions involve the substitution of a chlorine atom by a nucleophile, following either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the substrates [11] [12].
For the synthesis of Benzene, 1-[(chloromethyl)thio]-4-methoxy-, nucleophilic displacement reactions typically employ 4-methoxybenzene derivatives and chloromethyl sulfur compounds as starting materials [11] [13]. The reaction proceeds through the nucleophilic attack of a thiolate anion on the chloromethyl center, resulting in the formation of the desired chloromethylthio group [12] [13].
The mechanism of nucleophilic displacement reactions at chloromethyl centers can follow two distinct pathways [11] [12]:
SN2 mechanism: In this concerted process, the nucleophile attacks the chloromethyl center from the backside, resulting in the inversion of stereochemistry at the carbon atom [11]. The reaction occurs in a single step, with bond formation and bond breaking occurring simultaneously [12].
SN1 mechanism: This two-step process involves the initial formation of a carbocation intermediate, followed by nucleophilic attack [11]. The SN1 mechanism is favored when the chloromethyl center can form a relatively stable carbocation [12].
The following table summarizes the key reaction conditions for nucleophilic displacement reactions in the synthesis of Benzene, 1-[(chloromethyl)thio]-4-methoxy-:
| Parameter | Optimal Conditions | Effect on Reaction |
|---|---|---|
| Nucleophile | Thiolates, Sulfides | Determines the nature of the sulfur moiety [11] [13] |
| Solvent | Polar aprotic (DMF, DMSO) | Enhances nucleophilicity [11] [12] |
| Temperature | 25-80°C | Affects reaction rate and selectivity [12] [13] |
| Base | Sodium hydride, Potassium carbonate | Generates the nucleophilic thiolate species [11] [13] |
One significant advantage of nucleophilic displacement reactions is their versatility and compatibility with various functional groups [11]. This approach allows for the introduction of the chloromethylthio group under relatively mild conditions, minimizing side reactions and improving overall yield [12]. Additionally, the reaction can be performed with high regioselectivity, particularly when starting from pre-functionalized aromatic compounds [11] [13].
The choice of solvent and catalyst plays a crucial role in optimizing the synthesis of Benzene, 1-[(chloromethyl)thio]-4-methoxy- [14] [6]. These parameters significantly influence reaction rates, selectivity, and overall yields, making their careful selection essential for developing efficient synthetic protocols [14] [7].
Solvent effects in the synthesis of Benzene, 1-[(chloromethyl)thio]-4-methoxy- manifest through various mechanisms, including stabilization of reactive intermediates, modulation of nucleophilicity and electrophilicity, and alteration of reaction kinetics [14] [6]. Polar solvents, such as dichloromethane and chloroform, are commonly employed in Friedel-Crafts alkylation and Pummerer rearrangement approaches due to their ability to stabilize carbocation and thionium ion intermediates [6] [7]. In contrast, polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are preferred for nucleophilic displacement reactions, as they enhance the nucleophilicity of the attacking species without hydrogen bonding to them [14] [12].
The following table illustrates the impact of different solvents on the synthesis of Benzene, 1-[(chloromethyl)thio]-4-methoxy-:
| Solvent | Polarity | Reaction Type | Effect on Synthesis |
|---|---|---|---|
| Dichloromethane | Moderate | Friedel-Crafts, Pummerer | Stabilizes carbocations, good solubility [6] [7] |
| Nitrobenzene | High | Friedel-Crafts | Enhances reaction rate, high boiling point [6] [14] |
| DMF | High | Nucleophilic displacement | Increases nucleophilicity, dissolves salts [14] [12] |
| DMSO | High | Nucleophilic displacement | Strongest enhancement of nucleophilicity [14] [11] |
| Chloroform | Moderate | Pummerer rearrangement | Good for sulfoxide chemistry [8] [14] |
Catalyst selection is equally important in the synthesis optimization of Benzene, 1-[(chloromethyl)thio]-4-methoxy- [14] [7]. For Friedel-Crafts alkylation routes, Lewis acid catalysts such as aluminum chloride (AlCl3) and ferric chloride (FeCl3) are commonly employed [3] [6]. The strength and selectivity of these catalysts significantly influence the reaction outcome, with stronger Lewis acids generally providing faster reaction rates but potentially lower selectivity [6] [7].
The following table summarizes the properties and applications of various catalysts in the synthesis of Benzene, 1-[(chloromethyl)thio]-4-methoxy-:
| Catalyst | Strength | Reaction Type | Effect on Synthesis |
|---|---|---|---|
| AlCl3 | Strong | Friedel-Crafts | High reactivity, potential polyalkylation [3] [6] |
| FeCl3 | Moderate | Friedel-Crafts | Better selectivity, milder conditions [6] [7] |
| BF3 | Moderate | Friedel-Crafts, Pummerer | High selectivity, sensitive to moisture [6] [7] |
| TiCl4 | Strong | Pummerer | Effective at low temperatures, high yields [8] [9] |
| K2CO3 | Weak base | Nucleophilic displacement | Generates nucleophiles, mild conditions [11] [13] |
Optimizing the combination of solvent and catalyst is essential for achieving high yields and selectivity in the synthesis of Benzene, 1-[(chloromethyl)thio]-4-methoxy- [14] [7]. For instance, in Friedel-Crafts alkylation, the use of dichloromethane as a solvent with aluminum chloride as a catalyst provides a good balance between reactivity and selectivity [6] [7]. Similarly, in Pummerer rearrangement approaches, the combination of chloroform as a solvent with trifluoroacetic anhydride as an activating agent has been shown to be particularly effective [8] [9].
The purification of Benzene, 1-[(chloromethyl)thio]-4-methoxy- and related polysubstituted benzene derivatives presents unique challenges due to the presence of multiple functional groups and potential structural isomers [15] [16]. Effective purification is essential for obtaining high-purity compounds suitable for further synthetic applications or analytical studies [17] [15].
Chromatographic techniques represent the most widely employed methods for the purification of polysubstituted benzene derivatives [15] [16]. Column chromatography, using silica gel or alumina as the stationary phase, allows for the separation of complex mixtures based on differences in polarity and affinity for the stationary phase [17] [15]. For Benzene, 1-[(chloromethyl)thio]-4-methoxy-, a gradient elution system typically employing hexane and ethyl acetate provides effective separation from structural isomers and reaction by-products [15] [16].
The following table outlines the key chromatographic conditions for the purification of Benzene, 1-[(chloromethyl)thio]-4-methoxy-:
| Technique | Stationary Phase | Mobile Phase | Detection Method |
|---|---|---|---|
| Column Chromatography | Silica gel | Hexane/Ethyl acetate (9:1 to 7:3) | UV visualization [15] [17] |
| Thin-Layer Chromatography | Silica gel | Hexane/Ethyl acetate (4:1) | UV, iodine staining [15] [16] |
| High-Performance Liquid Chromatography | C18 reversed-phase | Methanol/Water (gradient) | UV detection (254 nm) [16] [15] |
| Gas Chromatography | DB-5 column | Temperature program | Flame ionization detector [16] [17] |
Recrystallization represents another valuable purification technique for Benzene, 1-[(chloromethyl)thio]-4-methoxy-, particularly when the compound is obtained as a solid [17] [15]. The selection of an appropriate solvent system is crucial for successful recrystallization, with a combination of ethanol and water often providing good results [17]. The process typically involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to promote the formation of pure crystals [15] [17].
Distillation techniques, including vacuum distillation and fractional distillation, can also be employed for the purification of Benzene, 1-[(chloromethyl)thio]-4-methoxy-, especially when dealing with larger quantities [17]. However, these methods may be limited by the thermal stability of the compound and the potential for decomposition at elevated temperatures [15] [17].
The following table summarizes the key parameters for various purification techniques applicable to Benzene, 1-[(chloromethyl)thio]-4-methoxy-:
| Purification Method | Key Parameters | Advantages | Limitations |
|---|---|---|---|
| Column Chromatography | Silica gel, gradient elution | High resolution, versatility | Time-consuming, solvent consumption [15] [17] |
| Recrystallization | Ethanol/water system | High purity, scalability | Yield loss, solvent selection critical [17] [15] |
| Vacuum Distillation | Reduced pressure (1-5 mmHg) | Scalability, efficiency | Thermal decomposition risk [17] [15] |
| Preparative HPLC | C18 column, UV detection | Highest purity, automation | Equipment cost, limited scale [16] [15] |